O-2093

概要

説明

O-2093は、アナンダミドの再取り込み阻害剤として知られる化学化合物です。アナンダミドは内因性カンナビノイド神経伝達物質であり、this compoundは再取り込みを阻害することでそのレベルを高めます。 この化合物は、特に神経疾患の文脈において、その潜在的な治療効果について研究されています .

2. 製法

This compoundの合成には、中間体の調製から始まるいくつかの段階が含まれます。重要な合成経路には、特定の条件下で(5Z,8Z,11Z,14Z)-エイコサテトラエン酸とN,N-ビス(3-クロロ-4-ヒドロキシベンジル)アミンを反応させて最終生成物を生成することが含まれます。 反応条件は通常、反応を促進するために有機溶媒と触媒の使用を含みます .

工業生産では、高収率と純度を確保するために、反応パラメーターを慎重に制御してプロセスが拡大されます。 この化合物は通常、多段階プロセスで合成され、各段階が効率性とコスト効率のために最適化されています .

準備方法

The synthesis of O-2093 involves several steps, starting with the preparation of the intermediate compounds. The key synthetic route includes the reaction of (5Z,8Z,11Z,14Z)-eicosatetraenoic acid with N,N-bis(3-chloro-4-hydroxybenzyl)amine under specific conditions to form the final product. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reaction .

For industrial production, the process is scaled up with careful control of reaction parameters to ensure high yield and purity. The compound is usually synthesized in a multi-step process, with each step being optimized for efficiency and cost-effectiveness .

化学反応の分析

O-2093は、以下を含むさまざまな化学反応を受けます。

酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を生成します。

還元: 還元反応は、化合物に存在する官能基を修飾するために実行できます。

置換: this compoundは、分子内の1つ以上の原子が異なる原子または基に置き換えられる置換反応を受けることができます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。 生成される主な生成物は、使用される特定の反応条件と試薬によって異なります .

4. 科学研究アプリケーション

This compoundには、いくつかの科学研究アプリケーションがあります。

化学: アナンダミドの再取り込みとその阻害のメカニズムを研究するためのツール化合物として使用されます。

生物学: 研究者は、this compoundを使用して、痛みの調節や神経保護など、さまざまな生物学的プロセスにおけるアナンダミドの役割を調査しています。

医学: この化合物は、エンドカンナビノイドシグナル伝達を調節する能力から、多発性硬化症や慢性疼痛などの神経疾患の治療に潜在的な治療的用途があります。

科学的研究の応用

Scientific Research Applications

O-2093 has been investigated across several fields, including chemistry, biology, medicine, and industry.

Chemistry

In chemical research, this compound serves as a tool compound to study the mechanisms of anandamide uptake and its inhibition. Its unique properties allow researchers to explore the dynamics of endocannabinoid signaling pathways.

Biology

Researchers utilize this compound to investigate the role of anandamide in biological processes such as:

- Pain Modulation : Studies have shown that this compound can alleviate pain by enhancing anandamide levels in the synaptic cleft.

- Neuroprotection : The compound is being explored for its potential protective effects on neurons in various neurodegenerative conditions .

Medicine

This compound has potential therapeutic applications in treating neurological disorders due to its ability to modulate endocannabinoid signaling. Notable applications include:

- Multiple Sclerosis (MS) : this compound has demonstrated efficacy in reducing limb spasticity in animal models of MS (CREAE model), suggesting its potential as a therapeutic agent for managing spasticity associated with this condition .

Industry

In pharmaceutical development, this compound is utilized in creating new drugs targeting the endocannabinoid system. Its selectivity for anandamide uptake inhibition makes it a valuable compound for developing treatments aimed at various conditions influenced by endocannabinoid signaling.

Data Table: Comparison with Similar Compounds

| Compound | IC50 (μM) | CB1 Activity | CB2 Activity | TRPV1 Activity | FAAH Activity |

|---|---|---|---|---|---|

| This compound | 17.3 | Low | Low | Low | Low |

| O-2247 | >40 | Low | Low | Low | Low |

| O-2248 | >40 | Low | Low | Low | Low |

| O-3246 | 1.4 | Low | Low | Low | Low |

| O-3262 | TBD | TBD | TBD | TBD | TBD |

Note: TBD indicates that data is currently being evaluated or is not yet available.

Case Study 1: Efficacy in Multiple Sclerosis Models

A study conducted on mice with chronic relapsing experimental allergic encephalomyelitis (CREAE) demonstrated that intravenous administration of this compound significantly inhibited limb spasticity. This finding supports the hypothesis that selective inhibitors of anandamide uptake could serve as effective treatments for spasticity associated with multiple sclerosis .

Case Study 2: Pain Modulation Research

In another study focusing on pain modulation, researchers administered this compound to assess its impact on nociceptive responses in animal models. The results indicated a marked reduction in pain sensitivity, corroborating the compound's role in enhancing anandamide levels and its subsequent analgesic effects .

作用機序

O-2093は、アナンダミドの再取り込みを阻害することにより効果を発揮し、その細胞外レベルを高めます。この阻害は、アナンダミドトランスポーターの遮断によって起こり、アナンダミドが細胞内に再吸収されるのを防ぎます。 アナンダミドのレベルが上昇すると、カンナビノイド受容体との相互作用が強化され、疼痛緩和や抗炎症反応などのさまざまな生理学的効果をもたらします .

類似化合物との比較

O-2093は、CB1やCB2などの他のカンナビノイド受容体における活性は最小限で、アナンダミド再取り込み阻害に対して高い選択性を示すという点でユニークです。類似の化合物には以下が含まれます。

- O-2247

- O-2248

- O-3246

- O-3262

これらの化合物は、this compoundと構造的に類似していますが、特定の活性プロファイルと効力は異なります。 This compoundは、アナンダミドの再取り込みを強力に阻害し、神経疾患における治療の可能性があるため、際立っています .

生物活性

O-2093, also known as a potent inhibitor of anandamide uptake, has garnered attention in the field of pharmacology for its unique properties and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and case studies that illustrate its efficacy and limitations.

Overview of this compound

This compound is characterized by its ability to inhibit the reuptake of anandamide, an endocannabinoid that plays a crucial role in various physiological processes. The compound's chemical structure allows it to interact selectively with membrane transporters responsible for anandamide uptake, making it a subject of interest in cannabinoid research.

The primary mechanism through which this compound exerts its effects is by inhibiting the cellular uptake of anandamide. This inhibition leads to increased levels of anandamide in the synaptic cleft, potentially enhancing endocannabinoid signaling. However, this compound exhibits minimal activity at cannabinoid receptors CB1 and CB2, as well as at the transient receptor potential vanilloid 1 (TRPV1) channel and fatty acid amide hydrolase (FAAH) .

Key Data on Biological Activity

| Parameter | Value |

|---|---|

| IC50 for Anandamide Uptake | 17.3 μM |

| Activity at CB1 Receptor | No significant activity |

| Activity at CB2 Receptor | No significant activity |

| Activity at TRPV1 | No significant activity |

| Activity as FAAH Inhibitor | No significant activity |

Research Findings

Several studies have explored the biological activity and therapeutic potential of this compound:

- In Vitro Studies : Research indicated that this compound effectively inhibits anandamide uptake in various cell lines, demonstrating its potential as a tool for studying endocannabinoid signaling pathways .

- In Vivo Studies : In mouse models, this compound was tested for its effects on behavior and physiological responses. Notably, it was evaluated using the "tetrad" tests (which assess analgesia, hypothermia, immobility, and locomotion), revealing that this compound did not produce significant behavioral changes at doses up to 20 mg/kg .

- Comparative Analysis with Analog Compounds : Four structural analogs of this compound were synthesized to enhance its efficacy. These analogs showed varying degrees of potency in inhibiting anandamide uptake but also demonstrated low affinity for cannabinoid receptors .

Case Study 1: Efficacy in Experimental Models

In a study involving chronic relapsing experimental allergic encephalomyelitis (CREAE) mice—a model for multiple sclerosis—this compound was assessed for its impact on spasticity. While it did not exhibit cannabimimetic side effects, its efficacy in reducing spasticity was limited compared to other compounds designed for this purpose .

Case Study 2: Behavioral Impact Assessment

In behavioral assessments using the tetrad tests, this compound showed no significant alterations in pain response or locomotion compared to control groups. This highlights the compound's specificity and suggests that while it may increase anandamide levels, it does not mimic the broader effects typically associated with cannabinoid receptor activation .

特性

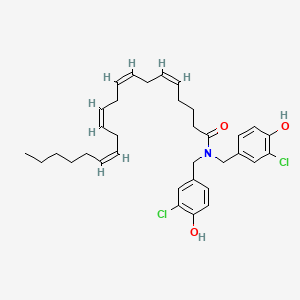

IUPAC Name |

(5Z,8Z,11Z,14Z)-N,N-bis[(3-chloro-4-hydroxyphenyl)methyl]icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H43Cl2NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-34(40)37(26-28-20-22-32(38)30(35)24-28)27-29-21-23-33(39)31(36)25-29/h6-7,9-10,12-13,15-16,20-25,38-39H,2-5,8,11,14,17-19,26-27H2,1H3/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRJQDZXKLCOTGV-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)N(CC1=CC(=C(C=C1)O)Cl)CC2=CC(=C(C=C2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N(CC1=CC(=C(C=C1)O)Cl)CC2=CC(=C(C=C2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H43Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of O-2093?

A1: this compound acts primarily as an inhibitor of anandamide uptake. [, , ] Anandamide is an endocannabinoid, a naturally occurring signaling molecule that activates cannabinoid receptors in the brain and body. By blocking anandamide uptake, this compound increases the levels of this endocannabinoid in the synaptic cleft, leading to enhanced activation of cannabinoid receptors.

Q2: Does this compound interact with cannabinoid receptors directly?

A2: While this compound enhances the effects of anandamide, a cannabinoid receptor agonist, studies indicate that it does not directly activate cannabinoid receptors itself. [] This suggests that its effects are primarily mediated through increasing the availability of endogenous anandamide.

Q3: What structural modifications of this compound have been explored and what are their implications on its activity?

A3: Researchers have investigated the structure-activity relationship of this compound by creating and testing various analogs. These modifications included N-methylation, replacing the amide group with urea or thiourea, and altering the vanillyl group. [] Interestingly, some analogs retained activity on targets like the vanilloid receptor TRPV1 and the anandamide membrane transporter (AMT), while others showed increased potency in inhibiting fatty acid amide hydrolase (FAAH), the enzyme responsible for anandamide degradation. [] These findings highlight the possibility of fine-tuning the pharmacological profile of this compound through structural modifications for potential therapeutic applications.

Q4: What are the implications of this compound's interaction with TRPV1 receptors?

A4: Although this compound was initially designed as a hybrid molecule incorporating structural features of both anandamide and capsaicin (a TRPV1 agonist), research suggests that its cannabimimetic effects might not solely rely on TRPV1 activation. [] While some analogs with high affinity for TRPV1 induced a response in the mouse "tetrad" (a set of behavioral tests for cannabimimetic activity), the most potent compound in this regard did not activate TRPV1. [] This suggests the involvement of other, potentially unidentified, receptors in mediating this compound's effects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。